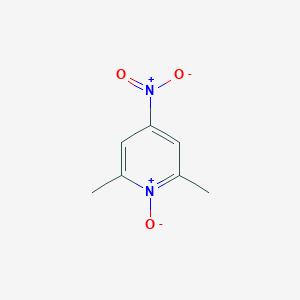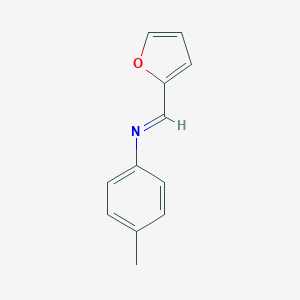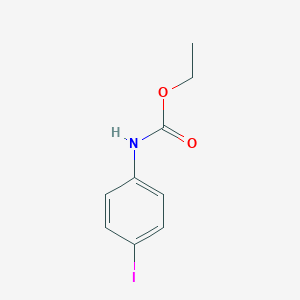
p-Iodophenyl urethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
P-Iodophenyl urethane, also known as IPU, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments. In
Applications De Recherche Scientifique
P-Iodophenyl urethane has been used in various scientific research applications, including as a reagent in the synthesis of other compounds, as a probe for protein binding studies, and as a tool for investigating the mechanism of action of certain enzymes. One of the most notable applications of p-Iodophenyl urethane is its use as a selective inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of various drugs and toxins in the body.
Mécanisme D'action
The mechanism of action of p-Iodophenyl urethane involves its binding to the heme group of cytochrome P450 enzymes, which leads to the inhibition of their activity. This inhibition can result in altered drug metabolism and toxicity, making p-Iodophenyl urethane a valuable tool for studying the role of cytochrome P450 enzymes in drug metabolism and toxicity.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of p-Iodophenyl urethane have been extensively studied in laboratory settings. In addition to its inhibitory effects on cytochrome P450 enzymes, p-Iodophenyl urethane has been shown to have antioxidant properties and can protect against oxidative stress in cells. However, the use of p-Iodophenyl urethane in laboratory experiments has some limitations, including its potential toxicity and the need for careful handling and disposal.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using p-Iodophenyl urethane in laboratory experiments include its well-established synthesis method, its selectivity for cytochrome P450 enzymes, and its potential for use in studying drug metabolism and toxicity. However, the limitations of using p-Iodophenyl urethane include its potential toxicity and the need for careful handling and disposal, as well as its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for research involving p-Iodophenyl urethane. One potential area of research is the development of new compounds that are more selective and less toxic than p-Iodophenyl urethane for use in studying cytochrome P450 enzymes. Another area of research is the investigation of the antioxidant properties of p-Iodophenyl urethane and its potential use in treating oxidative stress-related diseases. Additionally, further studies are needed to fully understand the mechanism of action of p-Iodophenyl urethane and its potential effects on drug metabolism and toxicity.
Conclusion:
In conclusion, p-Iodophenyl urethane is a valuable tool in scientific research due to its unique properties. Its well-established synthesis method, selectivity for cytochrome P450 enzymes, and potential for use in studying drug metabolism and toxicity make it a valuable compound for laboratory experiments. However, its potential toxicity and limited solubility in aqueous solutions must be carefully considered. Future research involving p-Iodophenyl urethane should focus on developing new compounds, investigating its antioxidant properties, and further understanding its mechanism of action.
Méthodes De Synthèse
The synthesis of p-Iodophenyl urethane involves the reaction of p-iodophenol with urethane in the presence of a catalyst, such as hydrochloric acid. The resulting product is a white crystalline solid that is soluble in organic solvents such as chloroform and ethanol. This synthesis method has been well-established and is widely used in laboratory settings.
Propriétés
Numéro CAS |
77774-39-1 |
|---|---|
Nom du produit |
p-Iodophenyl urethane |
Formule moléculaire |
C9H10INO2 |
Poids moléculaire |
291.09 g/mol |
Nom IUPAC |
ethyl N-(4-iodophenyl)carbamate |
InChI |
InChI=1S/C9H10INO2/c1-2-13-9(12)11-8-5-3-7(10)4-6-8/h3-6H,2H2,1H3,(H,11,12) |
Clé InChI |
JUQOQFNQIBKYRA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC1=CC=C(C=C1)I |
SMILES canonique |
CCOC(=O)NC1=CC=C(C=C1)I |
Autres numéros CAS |
77774-39-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



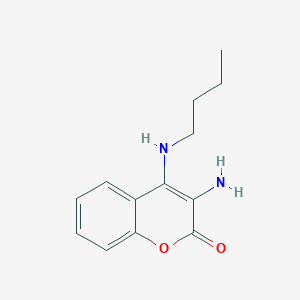
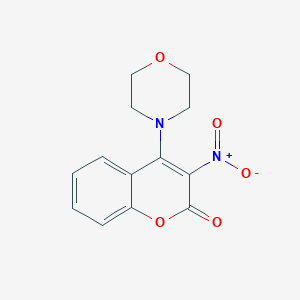

![Diethyl {[3,5-dichloro-4-(furan-2-yl)anilino]methylidene}propanedioate](/img/structure/B186929.png)
![2-(4-Chlorophenyl)-5-[[5-(4-chlorophenyl)furan-2-yl]methyl]furan](/img/structure/B186930.png)
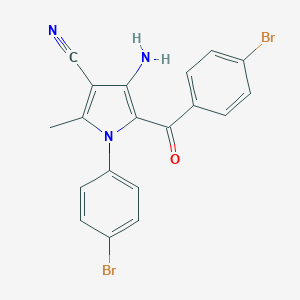
![2-Benzylidene-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B186936.png)
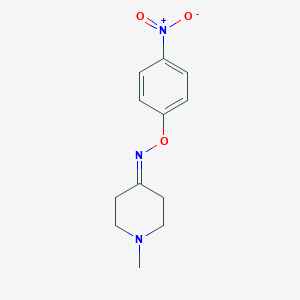
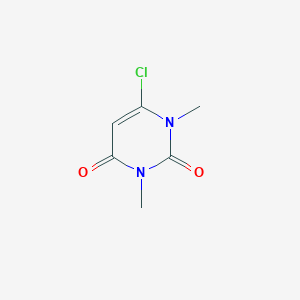
![2-(2-cyanoiminopyrrolidin-1-yl)-N-[[2-(2,4-dinitrophenyl)hydrazinyl]methylidene]acetamide](/img/structure/B186941.png)
![3-amino-2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B186942.png)
![Ethyl 2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B186943.png)
